

# Spectroscopic Analysis of Chromone-3-carboxaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: *Chromone-3-carboxaldehyde*

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This technical guide provides an in-depth overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **chromone-3-carboxaldehyde**, a key intermediate in the synthesis of various biologically active compounds.<sup>[1][2]</sup> This document outlines the characteristic chemical shifts and coupling constants, details the experimental protocols for data acquisition, and presents a logical workflow for NMR analysis.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data

The structural elucidation of **chromone-3-carboxaldehyde** is heavily reliant on NMR spectroscopy. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to an internal standard, and coupling constants (J) are given in Hertz (Hz).

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **chromone-3-carboxaldehyde** exhibits characteristic signals for the aromatic protons of the chromone core, the vinylic proton at the 2-position, and the aldehydic proton.

Proton	Chemical Shift ( $\delta$ ) in DMSO-d <sub>6</sub> (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	8.94	s	-
H-5	8.14	dd	1.6, 8.4
H-6	7.58	ddd	7.6, 7.2, 2.4
H-7	7.88	dd	1.6, 8.4
H-8	7.75	d	8.4
CHO	10.14	s	-

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets Data sourced from Gordon, A. T. et al. (2020).[1][3]

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon	Chemical Shift ( $\delta$ ) in DMSO-d <sub>6</sub> (ppm)
C-2	163.9
C-3	120.4
C-4	175.4
C-4a	125.8
C-5	127.2
C-6	125.1
C-7	135.7
C-8	119.4
C-8a	156.07
CHO	188.9

Data sourced from Gordon, A. T. et al. (2020).[\[1\]](#)[\[3\]](#)

## Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The following outlines a general procedure for the NMR analysis of **chromone-3-carboxaldehyde**.

### Sample Preparation

- **Dissolution:** Dissolve approximately 5-10 mg of **chromone-3-carboxaldehyde** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts ( $\delta = 0.00$  ppm).
- **Transfer:** Transfer the solution to a 5 mm NMR tube.

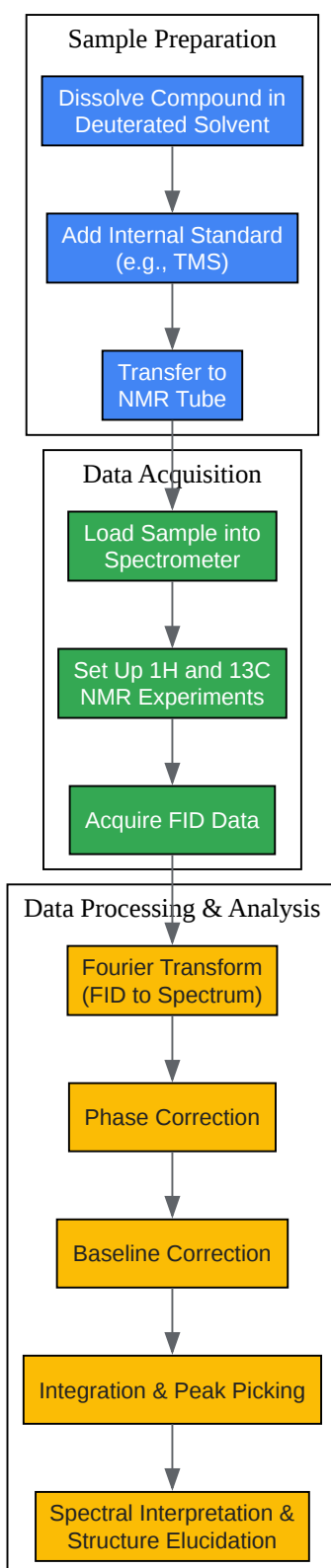
### NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a specific frequency for  $^1H$  and  $^{13}C$  nuclei.

- **Spectrometer:** A common instrument for this analysis is a 400 MHz spectrometer.[\[1\]](#)
- $^1H$  NMR:
  - Frequency: 400 MHz[\[1\]](#)
  - Solvent: DMSO- $d_6$ [\[1\]](#)
  - Temperature: Room temperature
- $^{13}C$  NMR:
  - Frequency: 100 MHz[\[1\]](#)
  - Solvent: DMSO- $d_6$ [\[1\]](#)
  - Temperature: Room temperature

## Visualizing the NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound like **chromone-3-carboxaldehyde**.



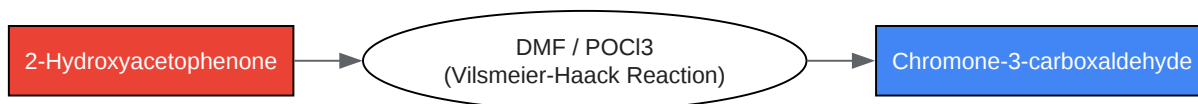
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Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

## Synthesis of Chromone-3-carboxaldehyde

**Chromone-3-carboxaldehyde** is commonly synthesized from the corresponding 2-hydroxyacetophenones through a Vilsmeier-Haack formylation reaction.[1] This reaction typically involves the use of a formylating agent such as a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride ( $\text{POCl}_3$ ).[1][4] The general procedure involves cooling the 2-hydroxyacetophenone in DMF, followed by the gradual addition of  $\text{POCl}_3$ . The reaction mixture is stirred and then quenched with ice water to precipitate the solid product, which can be further purified by recrystallization.[1]

The following diagram illustrates the synthetic pathway.



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Caption: Synthesis of **Chromone-3-carboxaldehyde** via Vilsmeier-Haack reaction.

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